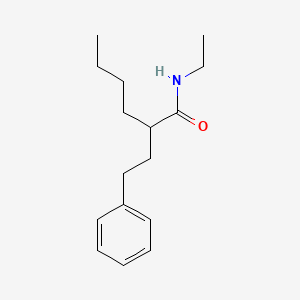
N-Ethyl-2-phenethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-phenethylhexanamide is an organic compound with the molecular formula C16H25NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-phenethylhexanamide typically involves the reaction of 2-phenethylhexanoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which offers a greener and more sustainable approach to amide synthesis. This method involves the electro-generation of N-heterocyclic carbenes and the anion pool method, which have been shown to produce amides efficiently under electrochemical conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-phenethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-ethyl-2-phenethylhexanamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: N-ethyl-2-phenethylhexanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-2-phenethylhexanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of novel drugs and treatments.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-phenethylhexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit quorum sensing, a process by which bacteria communicate and coordinate their activities. This inhibition occurs through the compound’s interaction with signaling molecules and receptors involved in quorum sensing pathways, thereby disrupting bacterial communication and reducing virulence .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenethylhexanamide: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Methyl-2-phenethylhexanamide: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom.
N-Propyl-2-phenethylhexanamide: Similar structure but has a propyl group on the nitrogen atom.
Uniqueness
N-Ethyl-2-phenethylhexanamide is unique due to its specific structural features, including the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
6313-21-9 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N-ethyl-2-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-11-15(16(18)17-4-2)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18) |
Clé InChI |
QMXLYLJNYOAODE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC1=CC=CC=C1)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
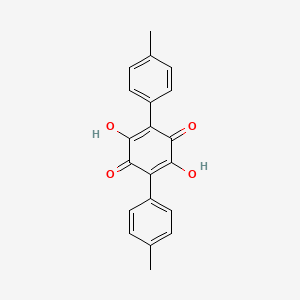
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
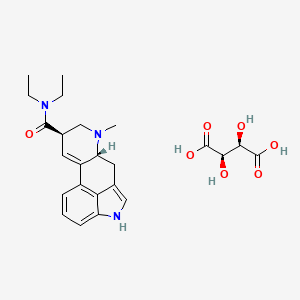
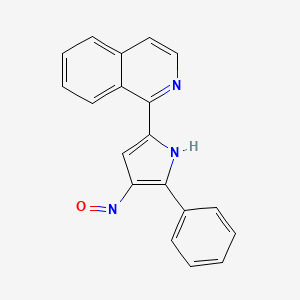
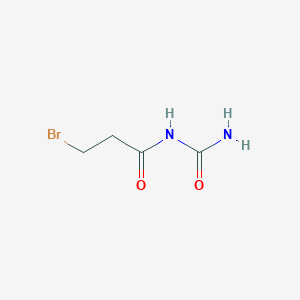
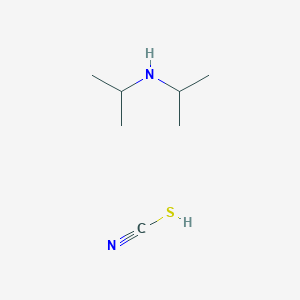

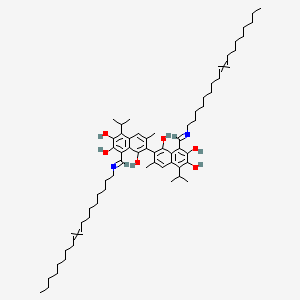


![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
